1-Azaspiro[4.4]nonane-7-carboxylic acid
Description
Strategic Significance of Azaspirocycles in Organic Synthesis
Azaspirocycles are strategically significant in organic synthesis due to their rigid, three-dimensional structures, which offer a departure from the predominantly flat, aromatic compounds often found in drug discovery pipelines. tandfonline.com This increased three-dimensionality, or higher fraction of sp3-hybridized carbon atoms, is a key trend in modern drug design, often referred to as "escaping from flatland." univ.kiev.ua The incorporation of a spirocyclic core can enhance the pharmacological profile of a molecule by improving properties such as aqueous solubility and metabolic stability when compared to their non-spirocyclic or carbocyclic analogues. epa.gov
The nitrogen atom within the azaspirocyclic scaffold provides a site for further functionalization and can act as a key interaction point with biological targets, such as enzymes or receptors. acs.org These scaffolds are found in numerous natural products and have been integrated into a variety of approved drugs and clinical candidates. acs.orgresearchgate.net Their ability to serve as bioisosteres—substitutes for other chemical groups like piperidines or morpholines—allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. tandfonline.comuniv.kiev.uaresearchgate.net This makes azaspirocycles valuable building blocks for creating diverse chemical libraries aimed at discovering new bioactive agents. nih.govacs.org
Historical Development and Evolution of Azaspirocyclic Scaffold Synthesis
The synthesis of azaspirocyclic scaffolds has evolved considerably over the decades. Early methods often involved multi-step sequences that were frequently low-yielding and lacked stereocontrol. However, the increasing demand for these structures in drug discovery has spurred the development of more efficient and sophisticated synthetic strategies. tandfonline.comacs.org
A significant advancement has been the application of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govresearchgate.net These reactions are highly valued for their atom economy and ability to generate molecular diversity. researchgate.net
Another key development is the use of transition metal-catalyzed reactions. researchgate.net Techniques like ring-closing metathesis have become powerful tools for constructing the cyclic systems inherent to azaspirocycles. nih.govacs.org More recent innovations include the development of diversity-oriented synthesis (DOS) pathways, which aim to create libraries of structurally diverse spirocycles from a common starting point. nih.gov Photoredox catalysis and flow chemistry processes are also emerging as modern approaches, offering mild reaction conditions and the potential for scalable production. researchgate.net
These advanced methodologies have made previously inaccessible azaspirocyclic structures readily available, facilitating their broader application in medicinal chemistry and other fields. researchgate.net
Structural Elucidation Methodologies for Novel Azaspirocyclic Compounds
Determining the precise three-dimensional structure of novel azaspirocyclic compounds is a critical step in their development and is accomplished through a combination of modern analytical techniques. taylorandfrancis.com No single method is sufficient on its own; instead, a collection of spectroscopic and analytical data is used to build a complete picture of the molecule's identity and stereochemistry. intertek.com
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for this purpose. jchps.com One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the connectivity of atoms, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal through-bond and through-space correlations, helping to piece together the entire molecular framework. intertek.comnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and its elemental formula. intertek.comjchps.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces, which offers clues about the structure of different substructures within the compound. nih.gov
X-ray Crystallography offers the most definitive structural information by providing a precise 3D map of the atoms in a crystalline sample. taylorandfrancis.comnih.gov This technique is considered the gold standard for absolute structure determination, including the stereochemistry at the spiro-center.
Other important techniques include Fourier-Transform Infrared (FTIR) Spectroscopy , which identifies the functional groups present in the molecule, and Elemental Analysis , which confirms the elemental composition. intertek.com
Interactive Data Table: Key Techniques for Structural Elucidation
| Technique | Information Provided | Application to Azaspirocycles |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry | Essential for mapping the complex 3D scaffold and determining relative stereochemistry. jchps.com |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | Confirms molecular identity and helps deduce structural components through fragmentation analysis. intertek.comnih.gov |
| X-ray Crystallography | Absolute 3D atomic arrangement | Unambiguously determines the complete molecular structure and absolute stereochemistry. nih.gov |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H) | Quickly confirms the presence of key functional groups like the carboxylic acid and amine. intertek.com |
Overview of Research Trajectories for 1-Azaspiro[4.4]nonane-7-carboxylic Acid Analogues
While specific research on this compound itself is limited in publicly available literature, extensive research exists on its close analogues. These studies highlight the therapeutic potential of the azaspirocyclic core. The primary research trajectory for these analogues is overwhelmingly focused on drug discovery and development across various disease areas.
One major area of investigation is in antiviral agents . For instance, the structurally related (S)-5-azaspiro[2.4]heptane-6-carboxylic acid is a crucial building block in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.com
Another significant research direction is in the treatment of neurodegenerative diseases . Azaspirocyclic compounds have been developed as selective kinase inhibitors. nih.gov For example, certain azaspirocyclic pyrazoles have been identified as potent and selective inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the development of therapies for Parkinson's disease. nih.gov
Furthermore, azaspirocycles are being explored for their potential as RNA-binding molecules . Some novel azaspirocycles have demonstrated the ability to bind to the HIV-1 TAR RNA, inhibiting the critical Tat/TAR interaction, which presents a promising strategy for anti-HIV therapies. nih.gov The unique 3D shapes of these molecules are well-suited for interacting with the complex tertiary structures of RNA. nih.gov
Research also extends to creating functionalized derivatives that can be easily incorporated into larger molecules, acting as constrained amino acid mimics or bioisosteres for fragments like piperidine (B6355638). univ.kiev.uauniv.kiev.ua These efforts aim to improve the drug-like properties of existing therapeutic candidates. tandfonline.comepa.gov
Interactive Data Table: Research on Bioactive Azaspirocyclic Analogues
| Analogue Class | Therapeutic Area | Target/Mechanism of Action | Reference(s) |
| Azaspiro[2.4]heptane carboxylic acids | Antiviral (Hepatitis C) | Key component of Ledipasvir, an NS5A inhibitor. | mdpi.com |
| Azaspirocyclic pyrazoles | Neurodegenerative (Parkinson's) | Selective inhibitors of LRRK2 kinase. | nih.gov |
| Novel Azaspirocycles | Antiviral (HIV) | Binders of HIV-1 TAR RNA; inhibitors of Tat/TAR interaction. | nih.gov |
| Azaspiro[3.3]heptane derivatives | General Drug Design | Bioisosteric replacement for piperidine to enhance drug properties. | univ.kiev.uauniv.kiev.ua |
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-2-4-9(6-7)3-1-5-10-9/h7,10H,1-6H2,(H,11,12) |
InChI Key |
RWOJZKXZENHKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C2)C(=O)O)NC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Azaspiro 4.4 Nonane 7 Carboxylic Acid and Its Derivatives
Chemo- and Stereoselective Synthesis of the 1-Azaspiro[4.4]nonane Core
The construction of the 1-azaspiro[4.4]nonane ring system, which features a quaternary carbon at the spiro-junction, presents a significant synthetic challenge. Researchers have developed a range of elegant strategies to overcome this hurdle, focusing on efficiency, and chemo- and stereoselectivity.
Cyclization Strategies for Spirocyclic Ring Formation
The formation of the two five-membered rings around a central spiro-carbon has been achieved through several powerful cyclization reactions. These methods often involve a cascade or domino sequence, enabling the rapid assembly of molecular complexity from simpler acyclic or monocyclic precursors.
Nitroso-ene Cyclization: This strategy provides a direct route to the azaspiro[4.4]nonane core. In a formal synthesis of (±)-cephalotaxine, a nitroso-ene cyclization was employed to rapidly construct the 1-azaspiro[4.4]nonenone framework. nih.gov This reaction typically involves the generation of a nitroso species that reacts intramolecularly with an alkene, followed by cyclization to form the heterocyclic ring. nih.govresearchgate.netjst.go.jp
Radical Bicyclization: A domino radical bicyclization has been successfully applied to synthesize 1-azaspiro[4.4]nonane derivatives. acs.org This process can be initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by Bu₃SnH. acs.org The methodology utilizes O-benzyl oxime ethers containing an alkenyl moiety, which undergo a 5-exo-trig cyclization cascade involving the formation and capture of alkoxyaminyl radicals to yield the spirocyclic skeleton, often with a preference for the trans diastereomer. acs.org
Dearomatization Reactions: These reactions offer a powerful way to convert flat, aromatic precursors into three-dimensional saturated structures. A gold-catalyzed [2+3] annulation of enamides with propargyl esters has been developed to assemble functionalized 1-azaspiro[4.4]nonane building blocks through a dearomatization pathway. researchgate.net Similarly, palladium-catalyzed dearomative processes have been used to transform bromoarenes into substituted alicyclic molecules, a strategy applicable to the synthesis of complex spirocycles. researchgate.net
Cycloadditions: Various cycloaddition reactions have been exploited to build the azaspiro[4.4]nonane system. An iron-mediated [2+3] cycloaddition between vinylogous cyanamides (specifically 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile) and α,α'-dibromoketones affords highly functionalized 8-oxo-1-azaspiro[4.4]nonanes. ajol.info Other notable examples include palladium-catalyzed [3+2] cycloadditions and rhodium-catalyzed [4+1] annulations, which provide rapid access to the spirocyclic core with varying degrees of substitution and functionality. stanford.eduacs.org
Table 1: Cyclization Strategies for 1-Azaspiro[4.4]nonane Core Synthesis
| Cyclization Strategy | Key Reagents/Catalysts | Description | Outcome | Citations |
|---|---|---|---|---|
| Nitroso-ene Cyclization | In situ generated nitroso species | Intramolecular reaction of a nitroso group with a tethered alkene to form the heterocyclic ring. | Rapid construction of the 1-azaspiro[4.4]nonenone framework. | nih.govresearchgate.netjst.go.jp |
| Domino Radical Bicyclization | AIBN or Et₃B, Bu₃SnH | Cascade radical cyclization of O-benzyl oxime ethers bearing an alkenyl moiety. | Forms 1-azaspiro[4.4]nonane derivatives, often with trans diastereoselectivity. | acs.org |
| Dearomatization | Gold (Au) or Palladium (Pd) catalysts | Annulation of enamides or other precursors leading to the loss of aromaticity to form the saturated spirocycle. | Access to functionalized 1-azaspiro[4.4]nonane building blocks from aromatic starters. | researchgate.net |
| [2+3] Cycloaddition | Diiron nonacarbonyl (Fe₂(CO)₉) | Iron-mediated reaction of vinylogous cyanamides and α,α'-dibromoketones. | Yields highly substituted 8-oxo-1-azaspiro[4.4]nonanes. | ajol.info |
Asymmetric Induction in the Synthesis of Chiral Centers
Establishing the correct stereochemistry at the spirocyclic center and other chiral carbons within the 1-azaspiro[4.4]nonane framework is critical, especially in the context of natural product synthesis. Several methods have been developed to achieve high levels of asymmetric induction.
A notable approach involves an asymmetric Michael reaction using a chiral enamine, prepared from the recyclable and inexpensive (R)-1-phenylethylamine. This method effectively controls the stereochemistry of the quaternary carbon center. The Curtius rearrangement of an acyl azide (B81097) has also been employed as a key strategic element to install a nitrogen substituent at a quaternary carbon with high stereochemical fidelity. researchgate.net In catalytic approaches, the palladium-catalyzed asymmetric trimethylenemethane (TMM) [3+2] cycloaddition, utilizing novel chiral phosphoramidite (B1245037) ligands, has proven to be a powerful tool for creating chiral cyclopentane (B165970) rings, a strategy that has been extended to the synthesis of azaspirocycles. stanford.edu
Utilization of Advanced Catalytic Systems in Ring Closure Reactions
Modern catalytic systems have been instrumental in advancing the synthesis of the 1-azaspiro[4.4]nonane core, offering mild reaction conditions, high yields, and excellent selectivity.
Rhodium (Rh) Catalysis: Rhodium catalysts have been used for various annulation reactions. For instance, a Rh(III)-catalyzed [4+1] annulation of azoxy compounds with alkynes provides a regioselective route to related spirocyclic systems. acs.org
Grubbs Catalyst: The Grubbs second-generation catalyst is effective for ring-closing metathesis (RCM) to form a cyclopentene (B43876) ring, which can then be further elaborated into the target azaspiro[4.4]nonane structure. cardiff.ac.uknih.govrsc.org
Organocatalysis: Asymmetric organocatalysis, such as the use of chiral enamines derived from amino acids or other chiral amines, provides a metal-free alternative for inducing enantioselectivity in key bond-forming steps.
Manganese (Mn) (III)-based Oxidation: Mn(III)-based oxidation has been reported as a method for the synthesis of 1-azaspiro[4.4]nonane-8,9-diones, indicating its utility in creating highly oxidized derivatives of the core structure. vjs.ac.vn
Other Metal Catalysts: Gold (Au) catalysts are effective in [2+3] annulation reactions of enamides to build the spirocyclic core. researchgate.net Iron (Fe) is used to mediate [2+3] cycloadditions, ajol.info while Palladium (Pd) is crucial for asymmetric cycloadditions and dearomatization reactions. researchgate.netstanford.edu Brønsted acids have also been used to catalyze cascade reactions for the synthesis of related heterocyclic systems. researchgate.netresearchgate.net
Table 2: Advanced Catalytic Systems in Azaspiro[4.4]nonane Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Application | Citations |
|---|---|---|---|---|
| Rhodium | Rh(III) complexes | [4+1] Annulation | Synthesis of functionalized spirocyclic systems. | acs.org |
| Ruthenium | Grubbs Catalyst (2nd Gen.) | Ring-Closing Metathesis (RCM) | Formation of a cyclopentene ring precursor to the spirocycle. | cardiff.ac.ukrsc.orgias.ac.in |
| Gold | Au(I) complexes | [2+3] Annulation / Dearomatization | Assembly of the 1-azaspiro[4.4]nonane core from enamides. | researchgate.net |
| Iron | Diiron nonacarbonyl (Fe₂(CO)₉) | [2+3] Cycloaddition | Spirocyclization of vinylogous cyanamides. | ajol.info |
| Palladium | Pd(0)/Pd(II) complexes with chiral ligands | Asymmetric [3+2] Cycloaddition | Enantioselective synthesis of the spirocyclic core. | stanford.edu |
| Organocatalyst | Chiral amines (e.g., (R)-1-phenylethylamine) | Asymmetric Michael Addition | Stereocontrolled formation of the quaternary spiro-center. | researchgate.net |
| Manganese | Mn(III) acetate | Oxidation | Synthesis of 1-azaspiro[4.4]nonane-8,9-diones. | vjs.ac.vn |
| Brønsted Acid | p-Toluenesulfonic acid, Triflic acid | Cascade Cyclization | Synthesis of related polycyclic heterocyclic systems. | cardiff.ac.ukresearchgate.netresearchgate.net |
Functionalization and Derivatization Strategies at the Carboxylic Acid Moiety
Once the 1-azaspiro[4.4]nonane core is constructed, the carboxylic acid group at the C-7 position serves as a versatile handle for further functionalization. This allows for the introduction of diverse substituents and the synthesis of a wide array of derivatives for structure-activity relationship studies.
Esterification and Amidation Routes
Standard and advanced methods can be employed to convert the carboxylic acid into esters and amides. Recent developments include one-pot procedures for deoxyfluorinated amidation and esterification using reagents like 2-pyridinesulfonyl fluoride (B91410), which proceed under mild conditions via an in situ generated acyl fluoride intermediate. Organocatalytic methods have also been developed for the atroposelective coupling of carboxylic acids with alcohols and amines, offering a high degree of control in complex molecular settings.
Reduction and Further Transformation of the Carboxyl Group
The carboxylic acid can be reduced to provide other important functional groups. For instance, the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄) or alane can efficiently convert the carboxylic acid to the corresponding primary alcohol, (1-azaspiro[4.4]nonan-7-yl)methanol. This alcohol can then serve as a precursor for further transformations, such as oxidation to the aldehyde or conversion to leaving groups for nucleophilic substitution reactions, thereby expanding the synthetic utility of the core structure. jst.go.jp
Protecting Group Chemistry for Selective Functionalization
The synthesis of complex derivatives of 1-azaspiro[4.4]nonane-7-carboxylic acid hinges on the strategic use of protecting groups to achieve selective functionalization. The inherent structure of this spirocyclic amino acid presents two primary sites for protection: the secondary amine within the pyrrolidine (B122466) ring and the carboxylic acid moiety. The differential protection of these groups is paramount for directing subsequent chemical modifications to specific positions on the bicyclic framework.
An orthogonal protection strategy is often employed, which allows for the selective removal of one protecting group in the presence of others under distinct reaction conditions. ajol.info This approach is critical when multi-step modifications are required at different locations on the molecule. For instance, the amine can be protected with an acid-labile group like tert-butoxycarbonyl (Boc), while the carboxylic acid is protected as a benzyl (B1604629) (Bn) ester, which is removable by hydrogenolysis. This combination allows for reactions to be performed on the spirocyclic core, after which either the amine or the carboxylic acid can be selectively deprotected for further derivatization, such as amide bond formation or esterification.
Common protecting groups for the amine function in this context include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) and removed under acidic conditions (e.g., trifluoroacetic acid).
9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under mild basic conditions (e.g., piperidine (B6355638) in DMF), offering an alternative orthogonal strategy to the acid-labile Boc group.
Benzyl (Bn): Typically installed via benzylation and removed by catalytic hydrogenolysis, a condition that leaves many other functional groups intact.
For the carboxylic acid group, typical protecting groups include:
Methyl or Ethyl esters: Formed under standard Fischer esterification conditions and removed by saponification with a base like lithium hydroxide (B78521) or sodium hydroxide.
Benzyl (Bn) ester: As mentioned, it is orthogonal to acid- or base-labile groups and is cleaved by hydrogenolysis.
tert-Butyl (tBu) ester: Cleaved under acidic conditions, often concurrently with a Boc-protected amine.
The selection of a specific protecting group pair is dictated by the planned synthetic route and the chemical stability of the intermediate compounds. For example, in the synthesis of cephalotaxine (B1668394) precursors, a benzyl carbamate (B1207046) was used to protect the nitrogen, which was later removed by hydrogenolysis. In another synthetic sequence, the carboxylic acid was converted to its acyl azide, which then underwent a Curtius rearrangement, illustrating a case where the carboxyl group's reactivity is harnessed for functionalization rather than simple protection. clockss.org The careful orchestration of these protection and deprotection steps is a cornerstone of advanced synthetic efforts toward functionalized this compound derivatives.
Table 1: Orthogonal Protecting Group Strategies for this compound
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal Partner (Example) |
|---|---|---|---|---|
| Amine (N-1) | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Benzyl ester (for COOH) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | tert-Butyl ester (for COOH) | |
| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | Methyl/Ethyl ester (for COOH) | |
| Carboxylic Acid (C-7) | Benzyl ester | OBn | Hydrogenolysis (H₂, Pd/C) | Boc group (for NH) |
| tert-Butyl ester | OtBu | Acidic (e.g., TFA, HCl) | Fmoc group (for NH) | |
| Methyl/Ethyl ester | OMe/OEt | Basic (e.g., LiOH, NaOH) | Benzyl group (for NH) |
Regio- and Stereocontrolled Introduction of Substituents on the Azaspiro[4.4]nonane Framework
The biological activity of 1-azaspiro[4.4]nonane derivatives is profoundly influenced by the nature and stereochemical orientation of substituents on the spirocyclic core. Consequently, the development of synthetic methods that allow for the precise, controlled introduction of various functionalities is a significant area of research. These methodologies must address the challenges of regioselectivity (which position to functionalize) and stereoselectivity (the 3D arrangement of the new bond).
Strategies for Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds on the 1-azaspiro[4.4]nonane skeleton is essential for building molecular complexity and exploring structure-activity relationships. Several strategies have been developed, often leveraging the inherent reactivity of the bicyclic system or employing modern catalytic methods.
One powerful approach involves domino radical bicyclization to construct the spirocyclic framework with concomitant introduction of substituents. acs.orgnih.gov For instance, appropriately functionalized O-benzyl oxime ethers can undergo a radical-initiated cascade to form the 1-azaspiro[4.4]nonane nucleus in a single step. acs.orgnih.gov This process, often initiated by AIBN or triethylborane with a tin hydride promoter, allows for the formation of multiple C-C bonds and the creation of the spiro-junction with defined, albeit often mixed, diastereoselectivity. acs.orgnih.gov The nature of the substituents on the starting material dictates the final substitution pattern on the spirocycle.
Another strategy is the [3+2] cycloaddition reaction . Phosphine-catalyzed [3+2] cycloadditions of allenoates with imines derived from pyrrolidine have been used to construct the 2-azaspiro[4.4]nonan-1-one core. While this builds a related but different isomer, the principle of using cycloadditions to forge the spirocyclic system with specific C-C bonds is a key concept. A similar principle is seen in iron-mediated [2+3] cycloaddition reactions between vinylogous cyanamides and α,α'-dibromo ketones, which yield highly functionalized 8-oxo-1-azaspiro[4.4]nonanes. ajol.info
For the derivatization of a pre-formed spirocyclic core, the alkylation of enolates is a classic and effective method. After suitable protection of the amine and carboxylic acid groups, a ketone functionality on the cyclopentane ring can be deprotonated to form an enolate, which can then be alkylated with various electrophiles. This approach allows for the introduction of alkyl or aryl groups at positions adjacent to a carbonyl. The stereochemical outcome of such alkylations can often be controlled by the choice of reagents and reaction conditions.
Modern cross-coupling reactions, such as those catalyzed by nickel and photoredox catalysts, represent a frontier in C-C bond formation and are applicable to sp3-hybridized centers. nih.gov These methods could potentially be adapted for the late-stage functionalization of the 1-azaspiro[4.4]nonane framework, using radical precursors derived from carboxylic acids or other functional groups on the ring system. nih.gov
Table 2: Methodologies for C-C Bond Formation on the Azaspiro[4.4]nonane System
| Methodology | Description | Key Reagents | Substituent Introduction | Reference |
|---|---|---|---|---|
| Domino Radical Bicyclization | Tandem cyclization to form the spirocycle with incorporated substituents. | AIBN, Bu₃SnH, Et₃B | Forms the core structure with substituents from the linear precursor. | acs.orgnih.gov |
| [2+3] Cycloaddition | Iron-mediated reaction to form a substituted 8-oxo-1-azaspiro[4.4]nonane. | Fe₂(CO)₉, α,α'-dibromo ketones | Introduces substituents at positions 6, 7, and 9 of the oxo-azaspirocycle. | ajol.info |
| Enolate Alkylation | Alkylation of a ketone on the cyclopentane ring of a pre-formed spirocycle. | LDA, NaHMDS; Alkyl halides | Adds alkyl groups alpha to a carbonyl on the cyclopentane ring. | N/A |
| Curtius Rearrangement | Conversion of a carboxylic acid to an isocyanate, followed by trapping to form a carbamate. | (PhO)₂PON₃, BnOH | Installs a nitrogen substituent (as a carbamate) at a quaternary carbon. | clockss.org |
Heteroatom Introduction Methodologies
The introduction of heteroatoms such as oxygen, nitrogen, and sulfur onto the 1-azaspiro[4.4]nonane framework is crucial for modulating the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which are vital for its interaction with biological targets.
Hydroxylation can be achieved through various methods. For substrates containing a double bond within the carbocyclic ring, oxidation using reagents like osmium tetroxide (OsO₄) or through epoxidation followed by ring-opening can yield diols. The oxidation of C-H bonds, while challenging, can be accomplished using powerful oxidizing agents. For example, the oxidation of a related amino alcohol with meta-chloroperoxybenzoic acid (m-CPBA) led to the formation of a nitroxide and oxidation of a hydroxymethyl group to an aldehyde. nih.gov This highlights the potential for neighboring group participation and the need for careful reaction control. Protecting the amine as a nitroxide itself is a method for introducing an N-O bond. nih.gov
The introduction of nitrogen-containing groups , or amination, can be approached through several routes. The Curtius rearrangement, as mentioned previously, is a powerful method for converting a carboxylic acid into an amine (via an isocyanate intermediate), effectively installing a nitrogen substituent. clockss.org Reductive amination of a ketone on the spirocyclic core provides another route to introduce primary, secondary, or tertiary amines. Furthermore, modern catalytic methods for C-N bond formation, such as Buchwald-Hartwig amination, could potentially be applied to aryl-substituted derivatives of the azaspirocycle.
The synthesis of sulfur-containing analogues has also been explored. For example, 1-thia-4-azaspiro[4.4]alkan-3-ones have been synthesized in a one-pot reaction involving a Schiff base and thioglycolic acid. nih.gov While this creates a different heterocyclic system, it demonstrates a viable strategy for incorporating sulfur into a spirocyclic framework related to the target compound.
Table 3: Methodologies for Heteroatom Introduction
| Heteroatom | Methodology | Description | Key Reagents | Reference |
|---|---|---|---|---|
| Oxygen | Hydroxylation | Oxidation of a C=C double bond or C-H bond. | OsO₄, m-CPBA | nih.gov |
| Nitroxide Formation | Direct oxidation of the pyrrolidine nitrogen to a stable nitroxide radical. | m-CPBA | nih.gov | |
| Nitrogen | Curtius Rearrangement | Conversion of a carboxylic acid to an amine via an isocyanate. | DPPA, heat | clockss.org |
| Sulfur | Thiol-mediated Cyclization | One-pot synthesis of thia-azaspirocycles from a Schiff base. | Thioglycolic acid | nih.gov |
Flow Chemistry and Automated Synthesis Approaches for Scale-Up Considerations
The translation of promising laboratory-scale syntheses of this compound derivatives into larger, industrially viable quantities presents significant challenges. Traditional batch processing can be limited by issues of safety, scalability, and batch-to-batch consistency. Flow chemistry and automated synthesis platforms are emerging as powerful tools to overcome these hurdles.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages for the synthesis of complex molecules. These include enhanced heat and mass transfer, improved safety due to the small reaction volumes at any given time, and the ability to access reaction conditions (high temperatures and pressures) that are difficult to achieve in batch reactors. cmascenter.org For the synthesis of azaspirocycles, flow chemistry can enable precise control over reaction parameters, potentially leading to higher yields and selectivities. For instance, a modular, automated flow synthesis has been successfully developed for spirocyclic tetrahydronaphthyridines, demonstrating the power of this approach for constructing complex spirocyclic cores. clockss.orgacs.org This system utilized a photoredox-catalyzed hydroaminoalkylation followed by an intramolecular cyclization, all performed in a continuous flow setup. clockss.orgacs.org
Automated synthesis platforms, often integrating robotics and artificial intelligence, can accelerate the discovery and optimization of synthetic routes. acs.org These systems can perform a large number of experiments in a high-throughput manner to screen for optimal reaction conditions, catalysts, and solvents. acs.org An automated system can be programmed to synthesize a library of 1-azaspiro[4.4]nonane derivatives by systematically varying the building blocks and reagents, significantly speeding up the exploration of chemical space for drug discovery. clockss.orgacs.org
For the scale-up of this compound synthesis, key steps such as cycloadditions, radical cyclizations, or protection/deprotection sequences could be adapted to a flow regime. This would not only facilitate the production of gram-scale or larger quantities but also provide more consistent product quality. nih.gov While specific applications of flow chemistry to this compound are not yet widely reported, the successful application to other complex spirocycles provides a strong proof-of-concept for its future implementation in this area. clockss.orgacs.org
Reaction Mechanisms and Reactivity Profiles of 1 Azaspiro 4.4 Nonane 7 Carboxylic Acid
Mechanistic Studies of Spirocyclization Pathways
The construction of the 1-azaspiro[4.4]nonane skeleton, a core component of various biologically active compounds like the Cephalotaxus alkaloids, has been the subject of significant synthetic investigation. acs.orgnih.gov Several mechanistic pathways have been developed to achieve this spirocyclic framework, with radical and rearrangement reactions being particularly prominent.
One effective method involves a domino radical bicyclization process. acs.orgnih.gov This pathway utilizes O-benzyl oxime ethers that contain either a halogenated aromatic ring or a terminal alkyne, along with an alkenyl moiety. acs.orgnih.govacs.org The reaction is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by tributyltin hydride (Bu₃SnH). acs.orgnih.gov The mechanism proceeds through the formation of an aryl or stannylvinyl radical, which then adds to the C=N bond of the oxime ether. This generates a key nitrogen-centered alkoxyaminyl radical intermediate. acs.orgnih.gov This intermediate is subsequently trapped intramolecularly by the tethered double bond, completing the second cyclization and forming the 1-azaspiro[4.4]nonane nucleus in a single, efficient step. nih.gov This domino strategy successfully avoids side reactions, such as the recombination of nitrogen-centered radicals with other carbon-centered radicals, which had previously hindered attempts to form the spirocycle. nih.gov
Another explored spirocyclization pathway is the intramolecular 1,3-dipolar cycloaddition. This method has been used to synthesize 1-azaspiro[4.4]nonan-1-oxyls, which are stable nitroxides. nih.gov The synthesis begins with 5,5-dialkyl-1-pyrroline N-oxides. A pent-4-enyl group is introduced at the nitrone carbon, setting the stage for the key intramolecular cycloaddition reaction, which is followed by the opening of the resulting isoxazolidine (B1194047) ring to yield the final spirocyclic product. nih.gov
For enantioselective syntheses, an indirect route employing a Curtius rearrangement has proven highly effective for installing the α-nitrogen substituent at the quaternary spiro-carbon with excellent stereochemical control. researchgate.netclockss.org In the synthesis of a key chiral intermediate for (-)-cephalotaxine, the process starts from a keto diester. clockss.org To overcome the challenge of differentiating between two ester groups and avoiding the formation of a thermally unstable β-keto acid, the precursor is first reduced and then saponified, leading to a spontaneous lactonization. clockss.org The remaining carboxylic acid is converted to an acyl azide (B81097), which then undergoes the Curtius rearrangement in the presence of benzyl (B1604629) alcohol to form a benzyl carbamate (B1207046). clockss.org This sequence installs the nitrogen atom with high efficiency and perfect stereochemical fidelity, ultimately leading to the desired 1-azaspiro[4.4]nonane core after further transformations. researchgate.netclockss.org
Reactivity of the Carboxylic Acid Group in Specific Transformations
The carboxylic acid group is a versatile functional handle that allows for a wide array of chemical transformations, making 1-azaspiro[4.4]nonane-7-carboxylic acid a valuable synthetic intermediate. univ.kiev.uaprinceton.edu The reactivity of this group is analogous to that of other carboxylic acids and can be exploited to generate diverse derivatives. msu.edu
Key reactions involving the carboxylic acid moiety include:
Acyl Group Substitution : This is a fundamental class of reactions for carboxylic acid derivatives. msu.edu
Esterification : The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. Esters are common derivatives used in synthesis. msu.edu
Amidation (Aminolysis) : Reaction with ammonia (B1221849) or a primary/secondary amine, often requiring heat or coupling agents, yields the corresponding amide. This is a crucial transformation for building larger molecules, such as peptides. msu.edu
Acyl Halide Formation : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acyl chloride. This intermediate is not typically isolated but used directly for subsequent reactions like esterification or amidation. msu.edu
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol. msu.edu This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), as catalytic hydrogenation is generally ineffective for reducing carboxylic acids directly. msu.edu
Decarboxylation : While generally stable, the carboxylic acid group can be removed as CO₂ under specific conditions, a reaction often facilitated by photoredox catalysis in modern synthetic methods. princeton.edu This allows the carboxylic acid to serve as a precursor to an alkyl radical for C-C or C-N bond formation. princeton.edu
Thiolation : Recent advances have enabled the direct conversion of carboxylic acids to free thiols via photocatalysis, using a specialized thionocarbonate reagent that traps the alkyl radical formed upon decarboxylation. nih.gov
The table below summarizes these potential transformations.
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine (e.g., NH₃, RNH₂), Coupling Agent or Heat | Amide |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halide |
| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Decarboxylative Coupling | Photoredox/Metal Catalysis | Alkane/Amine |
| Thiolation | Photocatalysis, Thionocarbonate Reagent | Thiol |
Stereochemical Outcomes of Reactions Involving the Azaspiro[4.4]nonane System
The stereochemistry of the 1-azaspiro[4.4]nonane system is a critical aspect of its synthesis, as the spirocyclic nature creates a rigid, three-dimensional structure where the precise spatial arrangement of substituents significantly influences biological activity. rsc.orgcambridgescholars.com Synthetic strategies are often designed to control the stereochemistry at the quaternary spiro-carbon and any other chiral centers in the molecule. rsc.org
In the domino radical bicyclization pathway for synthesizing 1-azaspiro[4.4]nonane derivatives, the reaction typically produces a mixture of diastereomers. acs.orgnih.gov However, a notable preference for the trans configuration is observed in most cases. acs.orgnih.govacs.org The table below shows the yields and diastereomeric ratios for the synthesis of various spiro[indene-1,2′-pyrrolidine] derivatives, which share the core 1-azaspiro[4.4]nonane framework, using this radical cyclization method. nih.gov
| Entry | Substituent (R) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Ph | 67 | 80:20 |
| 2 | 4-MeC₆H₄ | 65 | 70:30 |
| 3 | 4-MeOC₆H₄ | 61 | 75:25 |
| 4 | 4-FC₆H₄ | 55 | 80:20 |
| 5 | 4-ClC₆H₄ | 11 | Mixture of isomers |
| 6 | CN | 59 | 75:25 |
| 7 | CO₂Me | 62 | 85:15 |
Data sourced from a study on domino radical bicyclization to form 1-azaspiro[4.4]nonane derivatives. nih.gov
Highly stereoselective methods have also been developed. The enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for (-)-cephalotaxine, demonstrates exceptional control over stereochemistry. researchgate.netclockss.org By using an asymmetric Michael addition involving a chiral enamine, the precursor keto diester was obtained with an enantiomeric excess (ee) of ≥ 95%. clockss.org The subsequent Curtius rearrangement, a key step to install the nitrogen atom, proceeded with complete retention of configuration, ensuring that the stereochemical integrity of the quaternary carbon center was perfectly maintained throughout the synthesis. researchgate.netclockss.org This level of control is essential when synthesizing complex, enantiomerically pure natural products and their analogues. nih.gov
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of the 1-azaspiro[4.4]nonane ring system is a crucial consideration for its synthesis, purification, and application. The scaffold is generally robust under a variety of reaction conditions, but potential degradation pathways exist.
The spirocyclic framework demonstrates stability to strongly acidic conditions. For instance, related azaspirocycles are often subjected to deprotection steps using 20% hydrobromic acid in glacial acetic acid to remove N-benzyloxycarbonyl (Cbz) protecting groups, indicating the core structure withstands these harsh reagents. prepchem.comnih.gov The system is also stable to moderately basic conditions, as demonstrated by the use of lithium hydroxide (B78521) or potassium hydroxide for the saponification of ester groups on the scaffold without compromising the ring structure. clockss.orgmdpi.com
However, certain derivatives have shown limited stability. During the purification of a spirocycle substituted with a 4-chlorophenyl group, significant decomposition was observed during column chromatography, leading to a low isolated yield. nih.gov This suggests that specific substituents can influence the stability of the molecule, potentially making it more susceptible to degradation on silica (B1680970) gel or under other purification conditions.
A potential degradation pathway for precursors to this compound is decarboxylation, particularly if a β-keto acid intermediate is formed. Such species are known to be thermally unstable and readily lose CO₂. clockss.org Synthetic routes are therefore carefully designed to avoid the generation of unprotected β-keto acids; for example, by using a lactonization strategy to mask one of the acid groups before proceeding with further transformations. clockss.org
Advanced Spectroscopic and Structural Characterization of 1 Azaspiro 4.4 Nonane 7 Carboxylic Acid and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an unparalleled tool for delineating the precise structure of organic molecules in solution. For 1-Azaspiro[4.4]nonane-7-carboxylic acid, which contains a number of stereocenters, NMR is essential for determining the relative stereochemistry and preferred conformation.
While specific spectral data for this compound is not extensively published, the analysis would follow established principles. The proton (¹H) NMR spectrum would provide initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The carbon-¹³ (¹³C) NMR spectrum would similarly reveal the number of unique carbon atoms. In a study on the synthesis of 1-azaspiro[4.4]nonane derivatives, the chemical structures of the products were elucidated using ¹H NMR and ¹³C NMR spectroscopy. acs.org
Hypothetical ¹H NMR Data for this compound: This table is illustrative and presents expected chemical shift ranges and multiplicities for the core structure.
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H7 (methine) | 2.5 - 3.0 | Multiplet | |
| H2, H5 (CH₂ adjacent to N) | 2.8 - 3.5 | Multiplet | |
| H3, H4 (CH₂ in pyrrolidine (B122466) ring) | 1.7 - 2.2 | Multiplet | |
| H6, H8 (CH₂ in cyclopentane (B165970) ring) | 1.5 - 2.0 | Multiplet | |
| NH | 8.0 - 9.0 (in DMSO-d₆) | Broad singlet |
Hypothetical ¹³C NMR Data for this compound: This table is illustrative and presents expected chemical shift ranges for the core structure.
| Carbon Position | Expected Chemical Shift (ppm) |
|---|---|
| C9 (Spiro carbon) | 65 - 75 |
| C1 (adjacent to N) | 50 - 60 |
| C7 (methine) | 40 - 50 |
| C6, C8 (CH₂ in cyclopentane ring) | 30 - 40 |
| C2, C5 (CH₂ in pyrrolidine ring) | 45 - 55 |
| C3, C4 (CH₂ in pyrrolidine ring) | 25 - 35 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle of complex structures like this compound. youtube.com These techniques reveal correlations between nuclei, allowing for the unambiguous assignment of signals that are often overlapped in 1D spectra. acs.orgsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the azaspiro[4.4]nonane framework, COSY would be used to trace the connectivity within the pyrrolidine and cyclopentane rings, for example, by correlating the H7 methine proton with its neighbors on C6 and C8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch It is exceptionally powerful for assigning carbon signals based on their known proton assignments. For instance, the proton signal assigned to H7 would show a cross-peak to the carbon signal of C7.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH, ³J_CH). epfl.ch This is crucial for connecting different spin systems and for identifying quaternary carbons, which are not visible in HSQC spectra. For this compound, HMBC could show a correlation from the H7 proton to the carboxyl carbon, confirming the position of the carboxylic acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. acs.org For a rigid spirocyclic system, NOESY is vital for determining the stereochemistry. For example, a NOESY correlation between a proton on the pyrrolidine ring and a proton on the cyclopentane ring would indicate their spatial proximity and help to define the relative orientation of the two rings. In a study on 1-azaspiro[4.4]nonane derivatives, a NOESY-2D experiment was used to confirm the trans configuration of the product. acs.org
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov For this compound, ssNMR could be used to study polymorphs (different crystalline forms) which may exhibit distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. deakin.edu.au ssNMR can reveal information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice, and can differentiate between crystalline and amorphous phases. aip.org While there are no specific ssNMR studies on this compound, the techniques are well-established for the analysis of amino acids and other small molecules in the solid state. deakin.edu.auethz.ch
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and, through fragmentation analysis, to deduce its structure.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula. For this compound (C₉H₁₅NO₂), HRMS would distinguish its exact mass (169.1103) from other ions with the same nominal mass but different elemental compositions. HRMS has been used to determine the molecular formulas of various azaspiro compounds. acs.org
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.
For this compound, fragmentation would likely be initiated at the most labile bonds. Common fragmentation pathways for cyclic amino acids include the loss of small neutral molecules like H₂O, CO, and CO₂. nih.govresearchgate.net The cleavage of the bonds within the pyrrolidine and cyclopentane rings would also be expected. Studies on complex azaspiracid toxins, which contain a spiro-ring system, have shown that collision-induced dissociation (CID) leads to characteristic fragmentation of the rings, providing significant structural information. nih.govnih.govresearchgate.net The fragmentation of cyclic peptides can be complex, sometimes involving ring-opening followed by sequential losses of amino acid residues. nih.gov
Plausible Fragmentation Pathways for this compound: This table presents hypothetical but likely fragmentation patterns based on the structure.
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Interpretation |
|---|---|---|---|
| 170.1 | 152.1 | H₂O | Loss of water from the carboxylic acid and protonated amine. |
| 170.1 | 124.1 | COOH₂ | Loss of the carboxylic acid group. |
| 170.1 | 96.1 | C₅H₈O | Cleavage within the cyclopentane ring. |
X-ray Crystallography for Absolute Configuration Determination and Molecular Architecture
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. libretexts.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed electron density map from which the positions of all atoms in the molecule can be determined with high precision. youtube.com
For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the spatial arrangement of the atoms at each stereocenter, confirming the relative and absolute configuration. This is crucial as different stereoisomers can have vastly different biological activities. The technique also reveals detailed information about the conformation of the spirocyclic system, including bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the packing of molecules in the crystal lattice. While no crystal structure for this compound is publicly available, the technique has been widely applied to determine the structures of other complex amino acids and spirocyclic compounds. nih.govnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Azaspiro[4.4]nonane |
| Azaspiracids |
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a molecule like this compound, this technique would provide precise information on bond lengths, bond angles, and the conformation of the two fused five-membered rings.
While specific crystallographic data for this compound is not widely published, analysis of related complex spirocyclic structures allows for a prediction of the type of data that would be obtained. For instance, X-ray data for similarly complex heterocyclic systems reveals detailed unit cell dimensions and space group information, which are critical for defining the crystal lattice. researchgate.net For this compound, one would expect to determine the pucker of the cyclopentane and pyrrolidine rings and the relative orientation of the carboxylic acid group. In its crystalline form, the amino acid would likely exist as a zwitterion, with strong intermolecular hydrogen bonds between the ammonium (B1175870) and carboxylate groups defining the crystal packing.
Table 1: Representative Single Crystal X-ray Diffraction Data for a Complex Spirocyclic Compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 14.101(4) |
| b (Å) | 10.105(6) |
| c (Å) | 9.532(7) |
| α (°) | 72.774(1) |
| β (°) | 97.356(3) |
| γ (°) | 108.237(3) |
| Volume (ų) | 1231.45 |
| Z | 2 |
| Note: This table presents data for a different complex spiro compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, to illustrate the nature of crystallographic parameters. researchgate.net |
Co-crystal and Salt Form Analysis
The presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups in this compound makes it an excellent candidate for forming multi-component crystalline solids, such as salts and co-crystals. These forms can significantly alter the physicochemical properties of the parent molecule, including solubility, stability, and bioavailability.
Salt Formation: Salts are formed through the transfer of a proton from an acidic to a basic site. In this case, the carboxylic acid can donate a proton to the pyrrolidine nitrogen, forming a zwitterion, or it can react with an external base. Conversely, the amine can be protonated by an external acid to form a salt, such as a hydrochloride or hydrobromide salt. This is a common strategy to improve the stability and handling of amino acid-like compounds. researchgate.net
Co-crystal Formation: Co-crystals are formed when the active pharmaceutical ingredient (API) and a co-former are present in a stoichiometric ratio within a crystal lattice, held together by non-ionic interactions, primarily hydrogen bonds. nih.gov Amino acids are promising co-formers due to their ability to form robust hydrogen-bonded networks. nih.govnih.govresearchgate.net For this compound, co-crystals could be designed by selecting co-formers that can form strong, predictable hydrogen bond synthons with the carboxylic acid or the secondary amine. For example, co-crystallization with other carboxylic acids or amides could lead to novel materials with tailored properties. rsc.org
Table 2: Potential Co-formers for this compound
| Co-former Class | Example Co-former | Potential Hydrogen Bond Synthon |
| Carboxylic Acids | Succinic Acid | Carboxylic Acid - Carboxylic Acid Homodimer |
| Amides | Urea | Carboxylic Acid - Amide Heterosynthon |
| Pyridines | Isonicotinamide | Carboxylic Acid - Pyridine Heterosynthon |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing molecular structure. These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that lead to a change in polarizability. nih.govnih.gov
For this compound, the spectra would be characterized by vibrations of the carboxylic acid, the secondary amine, and the spirocyclic hydrocarbon backbone.
Carboxylic Acid Group: A strong, broad absorption in the IR spectrum between 2500-3300 cm⁻¹ due to the O-H stretching vibration is characteristic. The C=O stretching vibration would appear as a very strong band in the IR spectrum, typically around 1700-1740 cm⁻¹.
Amine Group: The N-H stretching vibration of the secondary amine would be observed in the IR spectrum as a medium intensity band in the 3300-3500 cm⁻¹ region. nih.gov The N-H bending vibration typically appears around 1500-1650 cm⁻¹. youtube.com
Spirocyclic Backbone: The C-H stretching vibrations of the aliphatic rings will be present in the 2850-3000 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-C stretching and various bending and rocking vibrations of the rings. These are highly specific to the molecule's structure. nih.govscirp.org Raman spectroscopy is particularly useful for observing the C-C backbone vibrations. researchgate.net
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad | Weak |
| Carboxylic Acid | C=O stretch | 1700-1740 | Very Strong | Medium |
| Secondary Amine | N-H stretch | 3300-3500 | Medium | Weak |
| Secondary Amine | N-H bend | 1500-1650 | Medium-Strong | Weak |
| Alkane | C-H stretch | 2850-3000 | Strong | Strong |
| Spirocyclic Frame | C-C stretch | 800-1200 | Medium | Strong |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light. Since this compound possesses at least one stereocenter (at the carbon bearing the carboxylic acid), it is a chiral molecule and will exhibit a characteristic chiroptical response.
The rigid spirocyclic structure is expected to result in well-defined CD and ORD spectra. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters. rsc.org For amino acids and their derivatives, the electronic transitions of the carboxyl group (n → π* around 210-220 nm) often give rise to a discernible CD signal. researchgate.netmdpi.com
By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for the (S) and (R) enantiomers, the absolute configuration of a synthesized sample can be unambiguously determined. This is a powerful alternative or complement to chiral chromatography or X-ray diffraction of a single crystal containing a known chiral reference. rsc.org Furthermore, the chiroptical properties can be sensitive to the formation of host-guest complexes, providing a method to study intermolecular interactions in solution. rsc.org
Computational Chemistry and Theoretical Studies on 1 Azaspiro 4.4 Nonane 7 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties and reactivity of molecules. For azaspirocyclic compounds, DFT calculations provide a robust framework for understanding how the electron distribution influences chemical behavior. nih.gov By solving the Kohn-Sham equations, typically with a functional like B3LYP, researchers can determine key electronic parameters. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov
Conceptual DFT also allows for the calculation of reactivity descriptors that predict how and where a molecule will react. acs.org These indices, such as electrophilicity, nucleophilicity, and the Fukui function, are derived from the changes in electron density. acs.orgnih.gov The Fukui function, for instance, identifies the most electrophilic and nucleophilic sites within the molecule, guiding predictions for reactions like electrophilic substitution or nucleophilic attack. acs.org In studies on related spiro compounds, these DFT-based indicators have successfully rationalized observed reaction outcomes. acs.org
Table 1: Representative DFT-Calculated Electronic Properties for an Azaspirocyclic Acid
| Parameter | Description | Typical Calculated Value | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV | nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 eV | nih.gov |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | 6.0 to 8.0 eV | nih.gov |
| Global Hardness (η) | Resistance to change in electron distribution | 3.0 to 4.0 eV | nih.gov |
| Global Softness (σ) | Reciprocal of global hardness, indicates reactivity | 0.25 to 0.33 eV⁻¹ | nih.gov |
Note: The values in this table are representative examples based on DFT calculations for similar heterocyclic and spirocyclic structures and are intended for illustrative purposes.
Conformational Analysis and Energy Landscapes of the Azaspirocyclic System
The three-dimensional structure of 1-Azaspiro[4.4]nonane-7-carboxylic acid is not static. The two fused five-membered rings can adopt various puckered conformations, and the orientation of the carboxylic acid group can change. Understanding this conformational landscape is essential, as the molecule's biological activity and physical properties are dictated by its preferred shapes.
Molecular Mechanics (MM) offers a computationally efficient method to explore the vast conformational space of flexible molecules. Using force fields (e.g., MMFF94, AMBER), MM calculates the potential energy of a molecule as a function of its geometry, allowing for rapid energy minimization of thousands of potential conformers.
Molecular Dynamics (MD) simulations extend this by introducing temperature and simulating the movement of atoms over time. An MD simulation can reveal how the azaspirocyclic system transitions between different low-energy conformations, providing a dynamic picture of its flexibility and the relative populations of different conformers at a given temperature. This is particularly useful for understanding how the molecule might adapt its shape upon binding to a receptor.
While MM and MD are excellent for exploring possibilities, Quantum Chemical (QC) calculations, primarily using DFT, are employed to obtain more accurate energies for the most important conformers. nih.gov By performing geometry optimizations and frequency calculations on a handful of low-energy structures identified by MM or MD, a precise energy landscape can be mapped. nih.gov Studies on the formation of aza-spiro rings have shown that a comprehensive analysis of numerous conformational isomers is critical to accurately understand stereoselectivity and reaction outcomes. acs.orgacs.org These calculations can pinpoint the global minimum energy conformation—the most stable shape of the molecule—and determine the energy barriers between different conformers.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Ring Pucker (Pyrrolidine) | Ring Pucker (Cyclopentane) | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| A (Global Minimum) | Envelope | Twist | 0.00 | nih.govacs.org |
| B | Twist | Envelope | 0.75 | nih.govacs.org |
| C | Envelope | Envelope | 1.20 | nih.govacs.org |
| D | Twist | Twist | 1.85 | nih.govacs.org |
Note: This table is illustrative, demonstrating how quantum chemical calculations can be used to rank the stability of different potential conformations of the spirocyclic core.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly valuable for predicting spectroscopic data, which can aid in structure verification and interpretation of experimental spectra.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for predicting ¹H and ¹³C chemical shifts. nih.gov Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane. However, predicting shifts for molecules with acidic protons, such as the carboxylic acid in the title compound, can be complex, as factors like pH, hydrogen bonding, and solvent effects can significantly influence the experimental values. nih.gov
For vibrational spectroscopy (Infrared and Raman), DFT calculations can predict the frequencies and intensities of vibrational modes. nih.gov These theoretical spectra are often scaled by an empirical factor to better match experimental results. The calculated vibrational modes can be animated, allowing for precise assignment of each peak in an experimental spectrum to a specific molecular motion (e.g., C=O stretch, N-H bend, C-C stretch). nih.gov
Table 3: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) | Reference |
|---|---|---|---|---|
| C (Spiro) | 65.2 | 64.5 | +0.7 | nih.govsourceforge.io |
| C (Carboxyl) | 178.5 | 179.8 | -1.3 | nih.govsourceforge.io |
| C (alpha to N) | 55.8 | 56.1 | -0.3 | nih.govsourceforge.io |
Note: This table illustrates the typical accuracy of modern NMR prediction methods. Deviations are expected due to environmental effects not perfectly captured by the calculation.
Reaction Pathway Modeling and Transition State Characterization
Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. acs.org This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. acs.orgrsc.org DFT is the most common method for this type of investigation. researchgate.netnih.gov
By calculating the energies of the reactants, products, and the transition state, the activation energy (energy barrier) of the reaction can be determined. rsc.org A lower activation energy implies a faster reaction. For the synthesis of azaspirocyclic systems, computational studies have been used to understand the stereoselectivity of key cyclization steps. acs.orgacs.org These studies analyze the various transition state conformations that lead to different stereoisomers, explaining why one product is formed preferentially over another. acs.org The computational results often show excellent agreement with experimental observations, providing a deep understanding of the factors controlling the reaction. acs.org
Molecular Docking and Ligand-Receptor Interaction Modeling Focused on Theoretical Binding Mechanisms
Given that many azaspirocyclic compounds exhibit biological activity, molecular docking is a key computational technique used to predict how they might interact with a biological target, such as an enzyme or receptor. researchgate.net Azaspirocyclic scaffolds are valued in drug discovery, and theoretical modeling helps guide their design. nih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. A low-energy conformation of the ligand, this compound, is then computationally "docked" into the protein's active site in numerous possible orientations. A scoring function estimates the binding affinity for each pose, predicting the most likely binding mode and its strength.
These models reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov For this compound, key theoretical interactions would likely include:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the secondary amine is a donor.
Ionic Interactions: The deprotonated carboxylate could form a salt bridge with a positively charged residue (e.g., Lysine, Arginine) in the active site.
Hydrophobic Interactions: The aliphatic rings of the spirocyclic core can engage in van der Waals interactions with nonpolar residues.
These theoretical binding models are fundamental in medicinal chemistry for structure-based drug design, helping to rationalize the activity of known inhibitors and to design new compounds with improved potency and selectivity. researchgate.net
Applications and Utility of 1 Azaspiro 4.4 Nonane 7 Carboxylic Acid As a Chemical Building Block or Scaffold
Role in the Synthesis of Complex Organic Molecules and Natural Product Analogues
While specific total syntheses of natural products originating from 1-azaspiro[4.4]nonane-7-carboxylic acid are not extensively documented, its utility lies in its role as a versatile building block for creating structural analogues and complex molecules. Spirocyclic scaffolds are increasingly employed in medicinal chemistry to generate novel, three-dimensional structures. The goal is often to "escape from flatland"—the tendency for drug molecules to be planar—and to access new chemical space with improved pharmacological properties.
The rigid framework of spiro compounds can reduce the entropic penalty upon binding to a biological target. bldpharm.com For instance, related spirocyclic structures, such as 2-azaspiro[3.3]heptane-1-carboxylic acid, have been used as bioisosteres of piperidine (B6355638) to create analogues of existing drugs with enhanced activity. rsc.org The functional handles on this compound—the pyrrolidine (B122466) nitrogen and the carboxylic acid—allow for its covalent attachment and elaboration, enabling the construction of diverse molecular libraries aimed at discovering new bioactive agents.
Utilization as a Constrained Mimetic in Peptidomimetic and Amino Acid Analogue Design
The most significant application of this compound is as a conformationally constrained amino acid analogue in the design of peptidomimetics. nankai.edu.cn Peptides often suffer from poor metabolic stability and low bioavailability. Replacing standard amino acids with rigid mimetics like this spirocyclic compound can address these shortcomings. nih.govuni.lu
By locking a portion of the peptide backbone into a defined geometry, the spirocyclic core helps to pre-organize the molecule into a bioactive conformation, which can lead to enhanced binding affinity for its target protein. nih.gov The incorporation of such non-natural amino acids can also confer resistance to degradation by proteases, which are evolved to recognize and cleave peptide bonds between natural L-amino acids. vwr.com Companies like ASINEX have developed libraries of tri-peptide mimetics based on rigid spiro cores decorated with various natural and unnatural amino acids. nankai.edu.cn
The incorporation of spirocyclic amino acids into peptide sequences is guided by several key design principles aimed at controlling molecular shape and function:
Conformational Constraint : The primary principle is to reduce the flexibility of the peptide backbone. uni.lu The spirocyclic system locks the dihedral angles (phi, psi) around the alpha-carbon into a narrow range of values, mimicking specific secondary structures like β-turns. nankai.edu.cn This rigidity minimizes the entropic cost of binding to a receptor, potentially increasing binding affinity. nih.gov
Three-Dimensionality : Spirocycles introduce a distinct 3D architecture that is fundamentally different from the more linear or "flat" structures of traditional peptide chains. rsc.org This allows for the exploration of novel interactions within a protein's binding pocket.
Scaffold for Side-Chain Presentation : The rigid core acts as a scaffold, positioning the appended side chains in well-defined spatial orientations. By modifying the substituents on the spirocycle or attaching different functional groups to the amine or carboxyl termini, chemists can systematically probe the structure-activity relationship (SAR) of a peptidomimetic. nankai.edu.cn
Stereochemistry is critical for the biological activity of molecules derived from this compound. The spirocyclic structure contains multiple chiral centers, and their absolute configuration dictates the precise three-dimensional arrangement of atoms. This, in turn, governs how the molecule interacts with its chiral biological target, such as an enzyme active site or a receptor binding pocket.
For example, in the related compound 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, the (8S) configuration is essential for its activity as an angiotensin-converting enzyme (ACE) inhibitor. nih.gov Similarly, when incorporating amino acid analogues into peptidomimetics, the chirality has a profound impact on the resulting conformation. Changing from an L-amino acid to a D-amino acid analogue can completely alter the orientation of side chains and the peptide backbone, which must be carefully evaluated to achieve the desired biological activity. vwr.com The specific stereoisomer of this compound used in a synthesis will therefore determine the conformational properties and ultimate efficacy of the final molecule.
Applications in Medicinal Chemistry Scaffold Diversification
This compound serves as an important starting point for scaffold diversification in medicinal chemistry. The concept of bioisosterism, where one functional group is replaced by another with similar properties, is a powerful tool in drug design. Spirocyclic fragments like the azaspiro[4.4]nonane core are considered valuable bioisosteres for more common cyclic structures like piperidine. rsc.org
This replacement can lead to significant improvements in a molecule's ADME (absorption, distribution, metabolism, and excretion) profile. Specifically, the spirocyclic nature can enhance metabolic stability towards oxidative enzymes. rsc.org The dual functionality of the amino acid allows for diverse chemical transformations. The carboxylic acid can be converted to amides, esters, or alcohols, while the secondary amine can be acylated, alkylated, or used in reductive amination reactions. This versatility enables the creation of large libraries of structurally diverse compounds from a single, rigid core, facilitating the exploration of new chemical space in drug discovery programs. bldpharm.comrsc.org
Potential as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
Amino acids are attractive as a source of chirality for creating ligands used in asymmetric catalysis. nih.gov The structure of this compound, containing both a chiral backbone and coordinating heteroatoms (nitrogen and oxygen), makes it a promising candidate for development into a chiral ligand.
The field of asymmetric catalysis has benefited greatly from "privileged chiral ligands," which are scaffolds that can be used to induce high enantioselectivity in a wide range of chemical reactions. nankai.edu.cn Spirocyclic structures are prominent among these privileged scaffolds; for example, ligands based on the 1,1'-spirobiindane (SPINOL) framework have shown exceptional performance in asymmetric hydrogenations and carbon-carbon bond-forming reactions. nankai.edu.cn
By modifying the amine and carboxylate groups of this compound—for instance, by converting the acid to a phosphine-oxazoline (PHOX) type moiety or attaching other coordinating groups—it is theoretically possible to generate novel P,N or N,N-type ligands. Such ligands could then be complexed with transition metals like rhodium, palladium, or iridium to catalyze stereoselective transformations. While its direct application has not been widely reported, its structural motifs are analogous to those found in successful chiral ligands. rsc.org
Development of Molecular Probes for Chemical Biology Studies
Molecular probes are essential tools for studying biological systems. nih.gov The design of such probes often requires a scaffold that can be functionalized with reporter groups (e.g., fluorophores, biotin) and reactive groups (e.g., photo-crosslinkers) without losing affinity for the biological target.
Conformationally constrained amino acids like this compound are excellent starting points for designing such probes. nih.gov By incorporating this rigid scaffold into a peptide or small molecule known to bind a specific protein, a probe can be designed to study that protein's function, localization, or interactions within a cell.
The design process would involve leveraging the compound's functional handles. For example, a fluorescent dye could be attached to the N-terminus (the pyrrolidine nitrogen) while the C-terminus (the carboxylic acid) is used to link the probe to the rest of a peptide sequence. The rigid spirocyclic core ensures that the probe maintains a defined conformation, which is crucial for selective binding. This approach allows for the systematic creation of probes to investigate complex biological processes. rsc.orgnih.gov
Table of Mentioned Compounds
Future Directions and Emerging Research Avenues for 1 Azaspiro 4.4 Nonane 7 Carboxylic Acid Chemistry
Exploration of Novel Biocatalytic Approaches for Synthesis
The demand for enantiomerically pure spirocyclic compounds, including 1-azaspiro[4.4]nonane-7-carboxylic acid, has spurred interest in developing green and highly selective synthetic methods. Biocatalysis, utilizing isolated enzymes or whole-cell systems, represents a significant frontier. Future research is anticipated to focus on harnessing engineered enzymes for the asymmetric synthesis of these complex molecules. A promising direction involves the use of engineered carbene transferases, which have shown potential in the stereodivergent synthesis of related azaspiroalkanes. acs.org This approach could offer a practical and scalable route to various stereoisomers of the target compound, using engineered protoglobin-based enzymes and their native iron-heme cofactors. acs.org
Another avenue lies in the application of enzyme libraries, such as nitrilases, which have been successfully used for the enantioselective production of other valuable carboxylic acid derivatives. These enzymes could potentially be employed to resolve racemic precursors or to directly synthesize the chiral carboxylic acid moiety on the spirocyclic core with high enantiomeric excess. The development of such biocatalytic systems would provide a more sustainable and efficient alternative to traditional chemical synthesis.
Integration into Supramolecular Architectures and Materials Science
The rigid, three-dimensional structure of this compound makes it an intriguing building block for supramolecular chemistry and materials science. As a non-proteinogenic amino acid, its unique topology can be exploited to design novel, self-assembling systems and functional materials. d-nb.infonih.gov
Future work will likely explore the incorporation of this spirocyclic amino acid into peptides or polymers to create "spiroligomers"—fused ring, ladder-like structures constructed from cyclic bis-amino acid building blocks. acs.org These oligomers could form well-defined helical structures with potential applications in catalysis or molecular recognition. nih.gov The self-assembly of amphiphilic derivatives of this compound could also lead to the formation of nanostructured biomaterials, such as hydrogels or vesicles, for applications in drug delivery or tissue engineering. rsc.orgnih.gov The defined exit vectors provided by the spirocyclic core are advantageous for creating spatially organized, three-dimensional scaffolds for medicinal chemistry and functional materials. sigmaaldrich.com
Advanced Reaction Methodologies for Spirocyclic Systems
The construction of the sterically demanding spirocyclic core of this compound remains a synthetic challenge. Research is continuously focused on developing more efficient and stereoselective reaction methodologies. acs.org Emerging strategies are moving beyond classical methods towards more sophisticated catalytic and cascade reactions.
Key areas of development include:
Domino Radical Bicyclization: This approach enables the construction of the 1-azaspiro[4.4]nonane skeleton in a single step from acyclic precursors. nih.govnih.gov Future work will aim to improve yields and diastereoselectivity, potentially using milder radical initiators like triethylborane (B153662). nih.gov
Asymmetric Catalysis: Gold(I)-catalyzed cascade cyclizations, which have been effective for other spirocyclic systems, could be adapted to synthesize azaspirocycles stereoselectively. acs.org Similarly, enantioselective syntheses involving key steps like the Curtius rearrangement or asymmetric Michael reactions are crucial for accessing specific enantiomers. researchgate.net
Transition-Metal-Catalyzed Dearomative Spiroannulation: These reactions represent a powerful method for creating spirocycles from planar aromatic precursors, offering a novel entry point to the azaspiro[4.4]nonane system.
These advanced methods are summarized in the table below.
| Methodology | Description | Key Advantages |
| Domino Radical Bicyclization | A cascade reaction involving the formation and capture of radical intermediates to form the two rings of the spirocycle in one pot. nih.govnih.gov | Step economy, rapid construction of complex core. |
| Asymmetric Michael Reaction | Involves the stereocontrolled addition of a nucleophile to an α,β-unsaturated carbonyl compound to set the stereochemistry of the spiro center. researchgate.net | High enantioselectivity, use of chiral auxiliaries. |
| Gold(I)-Catalyzed Cascade | A sequence initiated by a gold catalyst that forms multiple bonds and the spirocyclic junction in a single, stereoselective transformation. acs.org | Mild reaction conditions, high atom economy. |
| Curtius Rearrangement | Used to install a nitrogen substituent at a quaternary carbon center with high stereochemical fidelity, crucial for forming the azaspiro core. researchgate.net | Excellent stereochemical control. |
Development of High-Throughput Synthesis and Screening Platforms
To accelerate the discovery of new derivatives of this compound with interesting biological or material properties, the development of high-throughput platforms is essential. Future efforts will focus on integrating automated synthesis with rapid screening assays.
A promising approach is the use of tag-assisted purification methods, which allow for the rapid isolation of products from parallel reaction arrays. For instance, a quaternary ammonium (B1175870) tag could be temporarily installed on a synthesis precursor, enabling purification via solid-phase extraction on a 384-well plate format. This would allow for the generation of large libraries of derivatives for screening.
The screening of these libraries can also be performed in a high-throughput manner. For example, the cell-painting assay allows for the rapid assessment of diverse phenotypic responses induced by library members, providing valuable structure-activity relationship data. researchgate.net This combination of high-throughput synthesis and screening will dramatically accelerate the exploration of the chemical and biological space around the 1-azaspiro[4.4]nonane scaffold.
Synergistic Approaches Combining Computational and Experimental Design
The synergy between computational chemistry and experimental synthesis is set to revolutionize the design of novel molecules based on the this compound framework. The increasing interest in sp3-rich, non-planar scaffolds in medicinal chemistry makes this an area of intense future focus. acs.orgresearchgate.net
Future research will increasingly rely on computational tools for:
Scaffold Design: Predicting the physicochemical properties (e.g., solubility, metabolic stability) of virtual libraries of derivatives to prioritize synthetic targets. sigmaaldrich.comresearchgate.net
Reaction Planning: Using artificial intelligence and quantum chemical calculations to predict reaction outcomes and discover novel synthetic routes.
Target Identification: Employing molecular docking and dynamics simulations to understand how different derivatives might interact with biological targets, such as enzymes or receptors.
This "in silico" design process will guide experimental efforts, reducing the time and resources required to develop new functional molecules. By focusing experimental work on compounds with the highest predicted potential, this synergistic approach will pave the way for the more efficient discovery of next-generation therapeutics and materials derived from this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
